molecular formula C6H15N3O B14502912 N-tert-Butyl-1-methylhydrazine-1-carboxamide CAS No. 62917-68-4

N-tert-Butyl-1-methylhydrazine-1-carboxamide

Cat. No.: B14502912
CAS No.: 62917-68-4
M. Wt: 145.20 g/mol
InChI Key: HRVCLEVGEMRHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-1-methylhydrazine-1-carboxamide is a chemical compound with the molecular formula C6H14N2O2. . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-1-methylhydrazine-1-carboxamide can be synthesized through the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature . Another method involves the condensation of carboxylic acids with tert-butyl amines using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-1-methylhydrazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include di-tert-butyl dicarbonate, nitriles, and copper(II) trifluoromethanesulfonate (Cu(OTf)2) . The reactions are typically carried out under solvent-free conditions at room temperature .

Major Products Formed

The major products formed from the reactions of this compound include various N-tert-butyl amides and hydrazine derivatives .

Scientific Research Applications

N-tert-Butyl-1-methylhydrazine-1-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-tert-Butyl-1-methylhydrazine-1-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the modification of protein structure and function . The specific pathways involved in its mechanism of action depend on the target enzyme or protein.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-tert-Butyl-1-methylhydrazine-1-carboxamide include:

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets

Properties

CAS No.

62917-68-4

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

1-amino-3-tert-butyl-1-methylurea

InChI

InChI=1S/C6H15N3O/c1-6(2,3)8-5(10)9(4)7/h7H2,1-4H3,(H,8,10)

InChI Key

HRVCLEVGEMRHOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.